molecular formula C10H12N4O5S B11829551 6-Thioxanthosine

6-Thioxanthosine

Cat. No.: B11829551
M. Wt: 300.29 g/mol
InChI Key: NWYWQXDBECLBTR-UUOKFMHZSA-N
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Description

6-Thioxanthosine is a sulfur-containing purine nucleoside analog. It is structurally similar to xanthosine but with a sulfur atom replacing the oxygen atom at the 6-position. This compound has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Thioxanthosine can be synthesized through several methods. One common approach involves the thiation of xanthosine. For instance, xanthosine can be treated with phosphorus pentasulfide in pyridine to yield this compound . Another method involves the conversion of 6-mercaptopurine to this compound through a series of reactions, including the formation of this compound-5-monophosphate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Thioxanthosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution: Reagents like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

Properties

Molecular Formula

C10H12N4O5S

Molecular Weight

300.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one

InChI

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1

InChI Key

NWYWQXDBECLBTR-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=S

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S

Origin of Product

United States

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